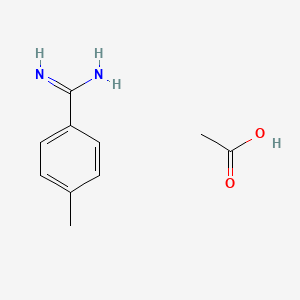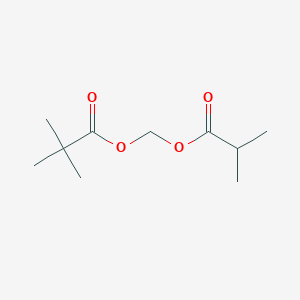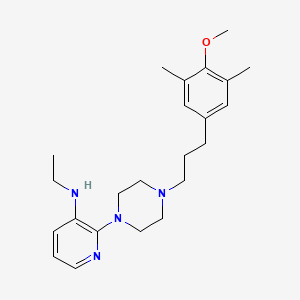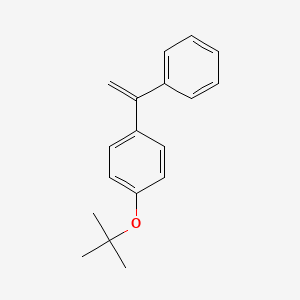
Benzenecarboximidamide, 4-methyl-, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4-methyl-, monoacetate is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of benzenesulfonyl compounds. This compound is characterized by the presence of a benzene ring substituted with a carboximidamide group and a methyl group, along with an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-methyl-, monoacetate typically involves the reaction of 4-methylbenzenecarboximidamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylbenzenecarboximidamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4-methyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoic acid derivatives, while reduction can yield various amines.
Applications De Recherche Scientifique
Benzenecarboximidamide, 4-methyl-, monoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit carbonic anhydrase IX, leading to changes in cellular pH and metabolic processes .
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 4-methyl-, monoacetate can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4-(methylsulfonyl)-: This compound has a similar structure but contains a methylsulfonyl group instead of an acetate group.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
125772-50-1 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
acetic acid;4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2.C2H4O2/c1-6-2-4-7(5-3-6)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |
Clé InChI |
POCKINROMSFGPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)



dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
